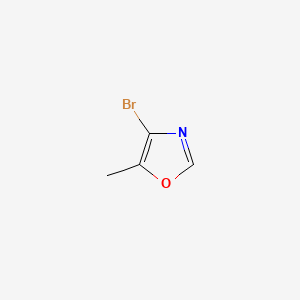
trans-4-Morpholinocyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-4-Morpholinocyclohexanol” is a chemical compound with the CAS Number: 1228947-14-5 . It has a molecular weight of 185.27 and its IUPAC name is 4-(4-morpholinyl)cyclohexanol .
Molecular Structure Analysis
The InChI code for “trans-4-Morpholinocyclohexanol” is 1S/C10H19NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9-10,12H,1-8H2/t9-,10- . This code provides a specific text string representation for molecular structures.
Physical And Chemical Properties Analysis
“trans-4-Morpholinocyclohexanol” is a solid at room temperature . It has a molecular weight of 185.27 . The compound is stored in a refrigerator .
Applications De Recherche Scientifique
Pharmaceutics: pH-Sensitive Liposomes
“Trans-4-Morpholinocyclohexanol” has been used in the creation of pH-sensitive liposomes, also known as “fliposomes”. These liposomes contain a lipid that performs a conformational flip and triggers an instant cargo release in acidic medium . This property makes them particularly useful in drug delivery systems, where they can release their cargo specifically in areas of increased acidity .
Controlled Drug Release
The pH-sensitive nature of “trans-4-Morpholinocyclohexanol” also allows for controlled drug release. Liposomes loaded with drugs can demonstrate an unusually quick content release (in a few seconds) at pH below 5.5 . This pH-triggered release is an attractive approach to improving liposomes as drug/gene delivery systems .
Cancer Treatment
The ability of “trans-4-Morpholinocyclohexanol”-based liposomes to release their content in acidic environments can be particularly useful in cancer treatment. The proton concentration is elevated under numerous physiological and pathological conditions including inflammation, ischemia, and solid tumor growth . Therefore, these liposomes can potentially deliver drugs directly to the tumor site.
Stability in Biological Conditions
Liposomes containing “trans-4-Morpholinocyclohexanol” have shown good stability in biological conditions. They could be stored at 4 °C and pH 7.4 for up to 1.5 years, and were stable in blood serum in vitro after 48 h at 37 °C .
Biochemical Research
As a biochemical reagent, “trans-4-Morpholinocyclohexanol” can be used in various scientific research applications . However, it’s important to note that it’s intended for scientific research use only and not for medical, clinical diagnosis or treatment, food and cosmetics, etc .
Chemical Synthesis
“Trans-4-Morpholinocyclohexanol” can also be used as a building block in chemical synthesis . Its unique structure and properties can be leveraged to synthesize a variety of complex molecules.
Safety and Hazards
The safety information for “trans-4-Morpholinocyclohexanol” indicates that it has a GHS07 pictogram and a signal word of warning . Hazard statements include H302 . Precautionary statements include P280, P305, P351, and P338 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Propriétés
IUPAC Name |
4-morpholin-4-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9-10,12H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFIVCWONKRRJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728942 |
Source


|
| Record name | 4-(Morpholin-4-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Morpholinocyclohexanol | |
CAS RN |
1228947-14-5 |
Source


|
| Record name | 4-(Morpholin-4-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate](/img/structure/B580525.png)


![[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B580530.png)





![Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B580541.png)

